N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indole core, a 1,2,4-oxadiazole ring, and a dihydropyridinone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic synthesis
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Indole-2-carboxamide Synthesis: : This step often involves the reaction of indole with a suitable carboxylating agent under acidic or basic conditions to form the indole-2-carboxylic acid, which is then converted to the carboxamide using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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1,2,4-Oxadiazole Formation: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a nitrile under acidic conditions. This intermediate is then coupled with the indole-2-carboxamide using standard peptide coupling techniques.
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Dihydropyridinone Introduction: : The final step involves the formation of the dihydropyridinone moiety, which can be achieved through the reaction of a suitable pyridine derivative with an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridinone moiety can be oxidized to form pyridinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).
Electrophiles: Halogens (e.g., bromine), nitro compounds.
Major Products
Oxidation Products: Pyridinone derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide has been studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
Medically, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide: Similar structure but with a different substitution pattern on the indole ring.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
What sets N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide apart is its combination of the indole core, oxadiazole ring, and dihydropyridinone moiety. This unique combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-14-8-11(5-6-18-14)16-21-15(25-22-16)9-19-17(24)13-7-10-3-1-2-4-12(10)20-13/h1-8,20H,9H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNBNUZHGXAOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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